molecular formula C11H11NO B2781763 (R)-1-(Isoquinolin-5-yl)ethan-1-ol CAS No. 2227788-94-3

(R)-1-(Isoquinolin-5-yl)ethan-1-ol

Cat. No.: B2781763
CAS No.: 2227788-94-3
M. Wt: 173.215
InChI Key: SZJPIBMCTCQMAE-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(Isoquinolin-5-yl)ethan-1-ol is a chiral compound featuring an isoquinoline ring attached to an ethan-1-ol moiety

Scientific Research Applications

Chemistry

®-1-(Isoquinolin-5-yl)ethan-1-ol is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways.

Medicine

Potential medicinal applications include the development of pharmaceuticals targeting specific receptors or enzymes.

Industry

In the industrial sector, ®-1-(Isoquinolin-5-yl)ethan-1-ol may be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Isoquinolin-5-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline and a suitable chiral precursor.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry.

    Purification: The product is purified using techniques such as chromatography to obtain the pure ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Isoquinolin-5-yl)ethan-1-ol may involve:

    Large-Scale Synthesis: Utilizing scalable synthetic routes that are cost-effective and efficient.

    Optimization: Optimizing reaction conditions to maximize yield and purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

®-1-(Isoquinolin-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde.

    Reduction: Reduction of the isoquinoline ring or the ethan-1-ol moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline ketones, while reduction may produce isoquinoline alcohols.

Mechanism of Action

The mechanism by which ®-1-(Isoquinolin-5-yl)ethan-1-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Isoquinolin-5-yl)ethan-1-ol: The enantiomer of the compound, with different stereochemistry.

    Isoquinoline Derivatives: Compounds with similar structures but different functional groups.

Uniqueness

®-1-(Isoquinolin-5-yl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its enantiomer and other isoquinoline derivatives.

Properties

IUPAC Name

(1R)-1-isoquinolin-5-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)10-4-2-3-9-7-12-6-5-11(9)10/h2-8,13H,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJPIBMCTCQMAE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1C=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=C1C=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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